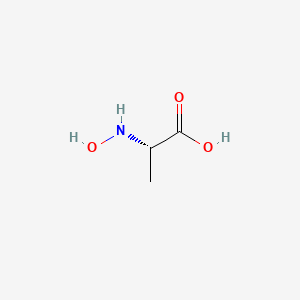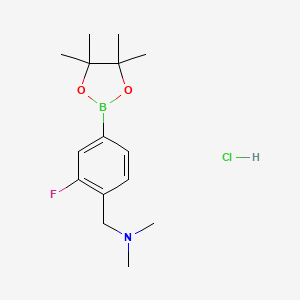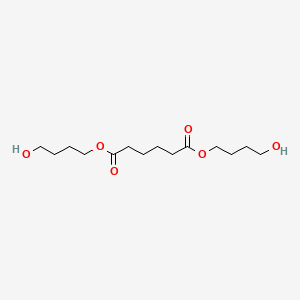
N-hydroxyalanine
Vue d'ensemble
Description
N-hydroxyalanine, also known as 2-hydroxy-3-aminopropanoic acid, is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in various scientific research fields. It is a derivative of the amino acid alanine, and its unique chemical properties make it a valuable tool for studying various biochemical and physiological processes.
Applications De Recherche Scientifique
Portage Transport of N-hydroxyalanine
N-hydroxyalanine has been explored in the context of portage transport through oligopeptide permease in Escherichia coli. Research shows that peptides containing DL-N-hydroxyalanine are more potent than DL-N-hydroxyalanine itself in inhibiting the growth of E. coli, indicating a potential application in microbial control or antibiotic development (Hong & Park, 1993).
Chemical Synthesis and Derivatives
Significant research has been conducted on the synthesis of derivatives of α-Hydroxyalanine and its precursors. Studies have explored various routes leading to protected DL-α-hydroxyalanine, highlighting its chemical utility in creating novel compounds (Liwschitz et al., 1971).
Radical Scavenging and Cardiotoxicity
N-hydroxyalanine derivatives have been identified for their role in scavenging oxygen radicals. This characteristic is particularly notable for its potential to reduce the cardiotoxicity of certain drugs, making these compounds candidates for protective agents against oxidative stress (Sipe et al., 1993).
Modification of Proteins
Dehydroalanine, a derivative of N-hydroxyalanine, has emerged as a valuable residue for the study of biology. It allows for the creation of modified protein side-chains through various bond-forming methods and serves as an activity-based probe, indicating a broad range of applications in biological and technological research (Daďová et al., 2018).
Radiation Protection
N-acyl dehydroalanines, related to N-hydroxyalanine, have shown radioprotective properties in mice. These compounds could serve as radioprotectors and anticarcinogenic agents, likely due to their ability to inactivate oxygen-derived free radicals formed during radiation exposure (Buc-Calderon et al., 1989).
Propriétés
IUPAC Name |
2-(hydroxyamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-2(4-7)3(5)6/h2,4,7H,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOUERYHOVSIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxyalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3049522.png)








![tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3049539.png)


